molecular formula C6H7F2NO B2421434 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one CAS No. 2193058-91-0

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one

Cat. No.: B2421434
CAS No.: 2193058-91-0
M. Wt: 147.125
InChI Key: NBLIWBJAFVBWHT-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable fluorinated precursor with a nitrogen-containing reagent, followed by cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in biological pathways, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIWBJAFVBWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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